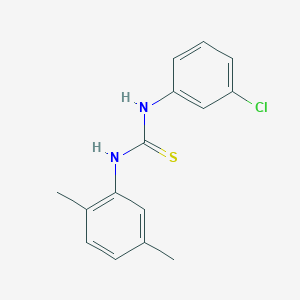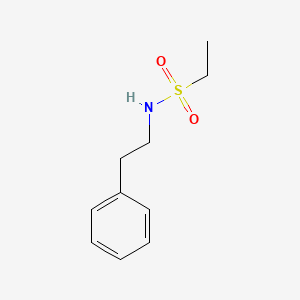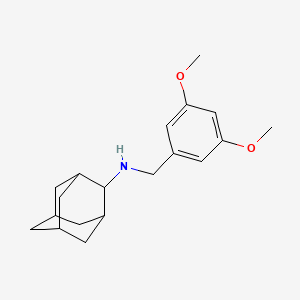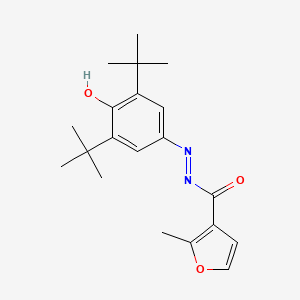
2-(3-methyl-4-nitrophenoxy)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-4-nitrophenoxy)-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNPA and is a pyridine-based compound with a nitro group and an acetamide group attached to it. The chemical formula of MNPA is C14H13N3O4.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response. By inhibiting COX-2 activity, MNPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MNPA also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are known to play a crucial role in the inflammatory response. MNPA has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has various advantages and limitations for lab experiments. One of the advantages of MNPA is its high potency, which allows for the use of lower concentrations in experiments. MNPA is also relatively stable, making it easier to handle and store. However, MNPA has some limitations, such as its poor solubility in water, which may limit its use in some experiments. MNPA is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are various future directions for the research on MNPA. One potential direction is the development of MNPA-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of MNPA, which may lead to the development of more potent and specific MNPA analogs. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of MNPA may provide valuable information for the development of MNPA-based drugs.
Méthodes De Synthèse
MNPA can be synthesized using various methods, including the reaction of 2-(3-methyl-4-nitrophenoxy) acetic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide. Another method involves the reaction of 2-(3-methyl-4-nitrophenoxy) acetic acid with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
MNPA has been the subject of various scientific studies due to its potential therapeutic applications. Studies have shown that MNPA has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. MNPA has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-7-12(4-5-13(10)17(19)20)21-9-14(18)16-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHDQIDGPRPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)







![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)


